N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure comprises:
- A 3,4-dimethoxyphenethyl group linked via an acetamide moiety.
- An indole-3-sulfonyl group connected to a 4-methylpiperidin-1-yl-2-oxoethyl side chain.
This compound’s design integrates sulfonamide and piperidine motifs, which are common in bioactive molecules targeting neurological or metabolic pathways . The 3,4-dimethoxy substitution on the phenethyl group may enhance solubility and modulate receptor affinity, while the 4-methylpiperidine moiety could influence pharmacokinetics by altering basicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O6S/c1-20-11-14-30(15-12-20)28(33)18-31-17-26(22-6-4-5-7-23(22)31)38(34,35)19-27(32)29-13-10-21-8-9-24(36-2)25(16-21)37-3/h4-9,16-17,20H,10-15,18-19H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOCZQUADXDYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an indole moiety, a sulfonamide group, and a piperidine derivative. Its molecular formula is with a molecular weight of 446.56 g/mol.
Research indicates that compounds with similar structures often exhibit multiple biological activities. The presence of the indole ring suggests potential interactions with various biological targets, including:
- Receptor Modulation : Indole derivatives can act as agonists or antagonists at various receptors, particularly serotonin receptors.
- Enzyme Inhibition : Many sulfonamide-containing compounds are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. For example:
- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including SKOV3 (ovarian cancer) and U87 (glioblastoma). The IC50 values for these compounds ranged from 10 to 50 µM, indicating significant anticancer activity .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation by disrupting microtubule dynamics .
Analgesic Properties
The compound's structural features suggest potential analgesic properties. Compounds containing piperidine and indole moieties have been reported to exhibit pain-relieving effects through modulation of opioid receptors.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Indole Derivatives : A study on indole-based compounds demonstrated their ability to inhibit tumor growth in murine models. The derivatives showed significant reduction in tumor size when administered at doses of 20 mg/kg body weight .
- Piperidine Analogs : Another study focused on piperidine analogs, which revealed their effectiveness in reducing pain responses in animal models, suggesting a pathway for developing new analgesics based on this scaffold .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Trifluoromethyl groups (CF₃) in analogs (e.g., ) introduce strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility.
Conformational Flexibility :
- Crystal structures of related N-substituted acetamides (e.g., dichlorophenyl derivatives) reveal that substituent positioning significantly impacts dihedral angles between aromatic rings, affecting molecular planarity and hydrogen-bonding capacity . For example, dihedral angles of 54.8°–77.5° in dichlorophenyl analogs correlate with steric repulsion and dimer formation via N–H⋯O interactions .
The 4-methylpiperidine moiety, present in all analogs, is a known pharmacophore in sigma-1 receptor ligands, hinting at neurological applications .
Q & A
Q. What reaction optimization techniques enhance yield in multi-step syntheses?
- Methodology :
- DoE : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of indole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
